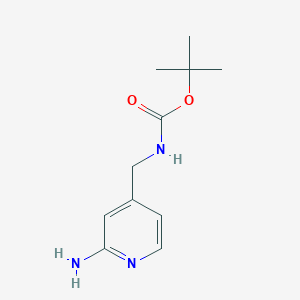

tert-Butyl ((2-aminopyridin-4-yl)methyl)carbamate

Description

tert-Butyl ((2-aminopyridin-4-yl)methyl)carbamate is a carbamate-protected amine derivative featuring a pyridine core substituted with an aminomethyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors such as p38 MAP kinase inhibitors . The Boc group enhances solubility and stability during synthetic processes, while the 2-aminopyridin-4-yl moiety provides a versatile scaffold for further functionalization. Its structural features enable hydrogen bonding and π-π interactions, which are essential for binding to biological targets.

Properties

IUPAC Name |

tert-butyl N-[(2-aminopyridin-4-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-8-4-5-13-9(12)6-8/h4-6H,7H2,1-3H3,(H2,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKROKSMVFTCKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474809-21-7 | |

| Record name | TERT-BUTYL ((2-AMINOPYRIDIN-4-YL)METHYL)CARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Carbamate Formation via BOC Protection of 2-Aminopyridin-4-ylmethanol or 2-Aminopyridin-4-ylmethylamine

A common approach is the protection of the amino group on the 2-aminopyridin-4-ylmethylamine precursor using di-tert-butyl dicarbonate (BOC anhydride) under mild basic conditions. This method is widely used to obtain tert-butyl carbamates.

- React 2-aminopyridin-4-ylmethylamine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or sodium bicarbonate.

- Solvent: Methanol or dichloromethane.

- Temperature: Room temperature to mild heating.

- Reaction time: Several hours to overnight.

This method yields tert-butyl N-[(2-aminopyridin-4-yl)methyl]carbamate with high purity and yield.

Synthesis via Alkylation and Subsequent Carbamate Formation

An alternative approach involves:

- Alkylation of 2-aminopyridine derivatives to introduce the methyl linker at the 4-position.

- Protection of the amino group with tert-butyl carbamate.

For example, starting from 2-aminopyridine, a chloromethylation or bromomethylation at the 4-position can be performed, followed by nucleophilic substitution with an amine or direct carbamate formation.

Literature-Reported Synthetic Route (Adapted from Related Carbamate Syntheses)

A detailed synthetic route analogous to carbamate formation on heterocyclic amines is described in the literature for similar compounds (e.g., indazole derivatives). The sequence involves:

- Protection of carboxylic acid or amine functionalities using tert-butyl esters or carbamates.

- Use of phenyl chloroformate or di-tert-butyl dicarbonate for carbamate introduction.

- Hydrolysis or deprotection steps employing trifluoroacetic acid to remove tert-butyl groups when necessary.

Although this exact sequence is for related compounds, the methodology is applicable to this compound synthesis, particularly the use of di-tert-butyl dicarbonate and amine bases under mild conditions.

Detailed Research Findings and Reaction Conditions

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 2-aminopyridin-4-ylmethylamine + di-tert-butyl dicarbonate + triethylamine, MeOH/DCM, RT, 12 h | BOC protection of amino group | This compound formed with high purity |

| 2 | Purification by crystallization or column chromatography | Removal of impurities | High purity product (>95%) |

| 3 | Optional: Hydrolysis of tert-butyl ester with trifluoroacetic acid if deprotection needed | Controlled deprotection | Regeneration of free amine if required |

This method is supported by the general carbamate synthesis literature and patent disclosures.

Patent-Based Preparation Insights

Although no direct patent details were found specifically for this compound, related patents on tert-butyl carbamate derivatives provide useful insights:

- Use of sodium hydride as a base under nitrogen atmosphere and low temperature (-10 to 5°C) to activate carbamate precursors for nucleophilic substitution reactions.

- Purification involving pH adjustment to slightly acidic conditions, crystallization, and filtration to achieve high purity.

- Avoidance of increased viscosity in reaction mixtures by using neutral forms of reagents to improve yields and purity.

These process optimizations can be adapted to the preparation of this compound for industrial scale-up.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| BOC Protection of Amino Group | 2-Aminopyridin-4-ylmethylamine | Di-tert-butyl dicarbonate, base (TEA) | RT, MeOH/DCM, 12 h | Simple, high yield, mild conditions | Requires pure amine precursor |

| Alkylation + Carbamate Formation | 2-Aminopyridine + alkyl halide | Alkyl halide, base, then BOC anhydride | Multi-step, moderate temp | Allows structural variation | Multi-step, longer synthesis |

| Sodium Hydride Activation | Carbamate precursor + NaH | NaH, organic solvent, low temp, N2 | Low temp, inert atmosphere | High purity, scalable | Requires careful handling of NaH |

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl ((2-aminopyridin-4-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: : The amino group can be oxidized to form a nitro group.

Reduction: : The nitro group can be reduced to an amine.

Substitution: : The compound can undergo nucleophilic substitution reactions at the carbamate group.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H2).

Substitution: : Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed

Oxidation: : Formation of 2-nitro-4-aminopyridine.

Reduction: : Formation of 2-amino-4-aminopyridine.

Substitution: : Formation of various substituted carbamates.

Scientific Research Applications

Based on the search results, here's what is known about the applications of tert-Butyl ((2-aminopyridin-4-yl)methyl)carbamate:

This compound is a chemical compound with the molecular formula C11H17N3O2 . It can also be referred to as tert-Butyl (4-(aminomethyl)pyridin-2-yl)carbamate .

Scientific Research Applications

- Intermediate in Synthesis: tert-butyl 4-methylpyridin-2-ylcarbamate is used as an intermediate in the synthesis of 2-alkylsulfanyl-5-(2-aminopyridin-4-yl)-4-(4-fluorophenyl)imidazoles, which are potent p38 MAP kinase inhibitors . N-substituted 2-aminopyridin-4-yl derivatives can be found in different biologically active compounds, such as p38 MAP kinase inhibitors, VEGFR-2 inhibitors, CDK inhibitors or JNK3 inhibitors .

- Reagent: this compound is available as a reagent .

Other compounds containing a tert-butyl carbamate group:

- Vonoprazan Fumarate Intermediate: tert-butyl ((5-(2-fluorophenyl)-1-(pyridine-3-yl sulfonyl)-1H-pyrrole-3-yl)methyl)(methyl)carbamate is a key intermediate in the preparation of Vonoprazan Fumarate, a gastric antiacid drug .

- Potential Therapeutic Agent: tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (M4) has shown moderate protective activity in astrocytes stimulated with amyloid-beta 1-42 and in a scopolamine model . M4 can act as both β-secretase and an acetylcholinesterase inhibitor, preventing the amyloid beta peptide (Aβ) aggregation and the formation of fibrils (fAβ) from Aβ 1-42 .

Mechanism of Action

The mechanism by which tert-Butyl ((2-aminopyridin-4-yl)methyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its activity. This interaction can modulate various biological processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

The following comparison focuses on structural analogs, synthetic routes, and biological relevance of tert-butyl carbamate derivatives with pyridine or pyrimidine backbones. Key differences in substituents, reactivity, and applications are highlighted.

Structural Analogs

Key Observations :

- Substituent Effects: The amino group in tert-butyl ((2-aminopyridin-4-yl)methyl)carbamate enhances nucleophilicity and hydrogen-bonding capacity compared to chloro or methyl substituents in analogs .

- Ring System : Pyrimidine-based analogs (e.g., ) exhibit distinct electronic properties due to the electron-deficient nature of the pyrimidine ring, influencing reactivity in cross-coupling reactions.

Reactivity Comparison :

- Chloro-substituted pyrimidines (e.g., ) undergo SNAr reactions more readily than pyridine-based carbamates due to the electron-withdrawing nature of the pyrimidine ring.

- Amino groups in the target compound facilitate condensation reactions (e.g., with ketones or aldehydes) to form imidazoles or purine derivatives .

Pharmacophore Analysis :

- The amino group in the target compound provides a hydrogen-bond donor, enhancing target affinity compared to methoxy or chloro substituents in analogs .

Physical and Chemical Properties

| Property | Target Compound | tert-Butyl (2-chloropyrimidin-4-yl)carbamate | tert-Butyl (4-methylpyridin-2-yl)carbamate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~223.25 | 229.66 | 208.25 |

| Solubility | Moderate in polar solvents | Low (chloro substituent reduces polarity) | Low (hydrophobic methyl group) |

| Stability | Stable under basic conditions | Sensitive to nucleophilic attack | Stable; forms H-bonded dimers |

| Crystallographic Data | N/A | N/A | Dimerizes via N–H···N bonds |

Biological Activity

tert-Butyl ((2-aminopyridin-4-yl)methyl)carbamate is an organic compound with the molecular formula C₁₁H₁₇N₃O₂ and a molecular weight of approximately 223.27 g/mol. This compound features a tert-butyl group attached to a carbamate functional group, which is further connected to a 2-aminopyridine moiety. Its unique structure contributes to its potential applications in medicinal chemistry, particularly due to its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer domains. Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains and potential anticancer effects.

Antimicrobial Activity

Studies have shown that this compound has demonstrated antimicrobial activity against several bacterial strains, including:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate to good activity |

| Salmonella typhimurium | Moderate activity |

| Pseudomonas aeruginosa | Moderate activity |

| Bacillus subtilis | Good activity |

The compound's efficacy against these pathogens suggests its potential as a therapeutic agent in treating bacterial infections, especially those caused by drug-resistant strains.

Anticancer Properties

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Research indicates that it may act as an inhibitor in various cancer-related biological pathways. The specific mechanisms through which it exerts these effects are still under investigation, but initial findings suggest that it could interfere with tumor growth and proliferation.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of the biological activity of this compound:

- Synthesis and Characterization : The compound was synthesized using established carbamate formation techniques, allowing for the characterization of its chemical properties and biological activities.

- In vitro Testing : In vitro assays were conducted to evaluate the compound's efficacy against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for further development in cancer therapy.

- Mechanistic Studies : Further studies are needed to elucidate the precise mechanisms of action, including potential interactions with specific cellular targets involved in cancer progression and bacterial resistance.

Comparison with Similar Compounds

When comparing this compound with similar compounds, several distinctions emerge regarding their biological activities:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| tert-Butyl (4-chloropyridin-2-yl)carbamate | C₁₁H₁₄ClN₂O₂ | Contains chlorine; used in similar applications |

| N,N-Dimethyl (2-pyridyl)carbamate | C₉H₁₃N₂O₂ | Dimethylated; differing biological activity |

| Ethyl (2-pyridyl)carbamate | C₉H₁₁N₂O₂ | Ethyl group instead of tert-butyl; different solubility |

The structural features of this compound enhance its solubility and interaction potential within biological systems compared to other similar compounds.

Q & A

Q. What are the key considerations for synthesizing tert-Butyl ((2-aminopyridin-4-yl)methyl)carbamate in a laboratory setting?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group under controlled conditions. For example, in multi-step protocols, Boc₂O is added dropwise to a solution of the amine precursor in dichloromethane (DCM) at low temperatures (-78°C) to minimize side reactions. Reaction progress is monitored via TLC or LC-MS, and purification employs column chromatography with gradients of ethyl acetate/hexane to isolate the product . Critical parameters include inert atmosphere (N₂), precise temperature control, and stoichiometric ratios to avoid over-substitution.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the tert-butyl group (singlet at ~1.4 ppm for ¹H; ~28 ppm for ¹³C) and pyridine ring protons (aromatic signals between 6.5–8.5 ppm) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 223 [M+H]⁺) and fragmentation patterns to confirm structural integrity .

- HPLC : Assesses purity (>95% typically required for intermediates) using C18 columns and UV detection at 254 nm .

Q. What safety protocols are essential when handling this compound during synthesis?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation .

- Waste Disposal : Follow institutional guidelines for organic solvents and amine-containing compounds. Stability data indicate incompatibility with strong acids/bases; store at room temperature in airtight containers .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving this compound to minimize by-products?

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and CuI are effective for Sonogashira or Buchwald-Hartwig couplings. Catalyst loading (1–5 mol%) and ligand choice (e.g., DIEA) significantly impact yield .

- Reaction Monitoring : Use in-situ FTIR or LC-MS to detect intermediates and adjust reaction time/temperature. For example, heating at 80°C for 12 hours in DMAc with NaHCO₃ as a base optimizes nucleophilic substitution .

- By-Product Mitigation : Silica gel chromatography or recrystallization removes unreacted starting materials and halogenated by-products .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites on the pyridine ring. For instance, the 4-position methyl carbamate group may direct electrophiles to the 2-amine site .

- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., THF vs. DMF) on reaction kinetics. Simulations can predict steric hindrance from the tert-butyl group, guiding solvent selection .

Q. How should researchers address contradictions between theoretical and experimental data in the structural analysis of this compound?

- Cross-Validation : Combine X-ray crystallography (using SHELXL ) with NMR to resolve discrepancies in bond lengths or stereochemistry. For example, crystallography can confirm the tert-butyl group’s spatial arrangement, while NOESY NMR validates proton proximities .

- Error Analysis : Reassess computational parameters (e.g., basis sets in DFT) or experimental conditions (e.g., crystal quality). Contradictions in melting points may arise from polymorphic forms, requiring DSC analysis .

Q. What strategies can determine the stereochemistry of derivatives synthesized from this compound?

- Chiral HPLC : Use columns like Chiralpak IG with hexane/isopropanol mobile phases to separate enantiomers .

- Circular Dichroism (CD) : Compare experimental CD spectra with simulated data from quantum mechanical calculations to assign absolute configuration .

- X-ray Crystallography : Resolve ambiguous cases, particularly for derivatives with multiple stereocenters (e.g., spirocyclic analogs) .

Methodological Best Practices

- Synthetic Reproducibility : Document reaction parameters (e.g., cooling rate during Boc protection) to ensure consistency. Batch-to-batch variability in yields may arise from trace moisture; use molecular sieves in hygroscopic steps .

- Data Interpretation : For conflicting LC-MS results, perform high-resolution MS (HRMS) to distinguish isobaric species. Confirm fragmentation pathways using tandem MS/MS .

- Safety in Scale-Up : When transitioning from milligram to gram-scale synthesis, conduct calorimetry studies to assess exothermic risks during Boc deprotection with TFA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.